molecular formula C10H8F3NO2 B3039971 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid CAS No. 1427021-91-7

1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid

Cat. No.: B3039971
CAS No.: 1427021-91-7
M. Wt: 231.17
InChI Key: FFCWBVQEUJZSOG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid is a synthetic organic compound with the molecular formula C10H8F3NO2. It has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety.

Preparation Methods

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered intermediates . Industrial production methods often utilize advanced techniques such as Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyridine ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity and function . These interactions can modulate various biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid can be compared with other trifluoromethyl-containing compounds, such as:

    3-Fluoro-2-(trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropane carboxylic acid moiety.

    1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Contains the cyclopropane carboxylic acid but lacks the pyridine ring.

The uniqueness of this compound lies in its combination of the trifluoromethyl group, pyridine ring, and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)6-2-1-5-14-7(6)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCWBVQEUJZSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid
Reactant of Route 2
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid
Reactant of Route 4
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid
Reactant of Route 5
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid
Reactant of Route 6
1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid

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